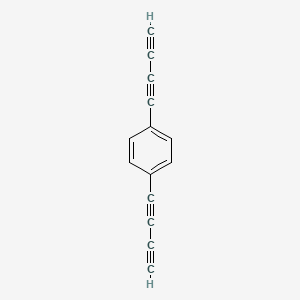
1,4-Di(buta-1,3-diyn-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di(buta-1,3-diyn-1-yl)benzene is an organic compound with the molecular formula C14H6. It consists of a benzene ring substituted with two buta-1,3-diyn-1-yl groups at the 1 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Di(buta-1,3-diyn-1-yl)benzene can be synthesized through oxidative acetylene coupling reactions. One common method involves the use of copper(II) chloride (CuCl2) and triethylamine (Et3N) as catalysts. The reaction is typically carried out at elevated temperatures (around 60°C) in the presence of air for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
1,4-Di(buta-1,3-diyn-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring .
科学的研究の応用
1,4-Di(buta-1,3-diyn-1-yl)benzene has several scientific research applications, including:
作用機序
The mechanism by which 1,4-Di(buta-1,3-diyn-1-yl)benzene exerts its effects is primarily through its conjugated triple bonds. These bonds allow for electron delocalization, which can interact with various molecular targets and pathways. The compound’s reactivity enables it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research .
類似化合物との比較
Similar Compounds
1,4-Diphenyl-1,3-butadiyne: Similar structure but with phenyl groups instead of buta-1,3-diyn-1-yl groups.
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Contains additional phenyl groups, leading to different electronic properties.
1,4-Diphenylbut-1,3-diyne: Another related compound with phenyl groups.
Uniqueness
1,4-Di(buta-1,3-diyn-1-yl)benzene is unique due to its specific substitution pattern and the presence of conjugated triple bonds. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
141135-35-5 |
|---|---|
分子式 |
C14H6 |
分子量 |
174.20 g/mol |
IUPAC名 |
1,4-bis(buta-1,3-diynyl)benzene |
InChI |
InChI=1S/C14H6/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h1-2,9-12H |
InChIキー |
LJUJUOAJNJHKDO-UHFFFAOYSA-N |
正規SMILES |
C#CC#CC1=CC=C(C=C1)C#CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


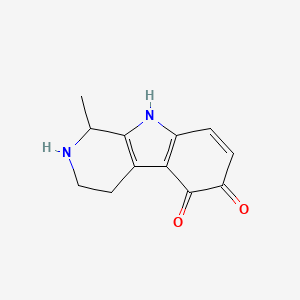
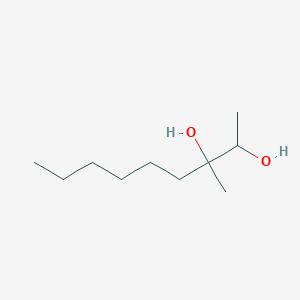
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
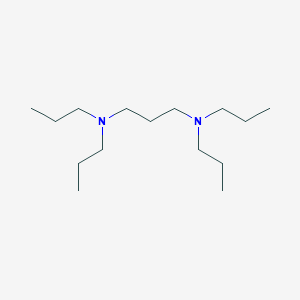

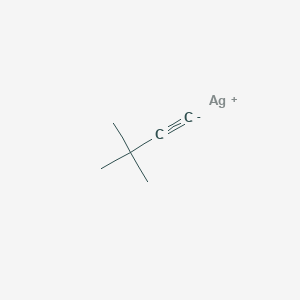
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
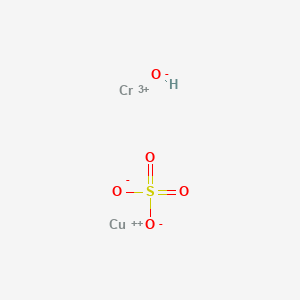
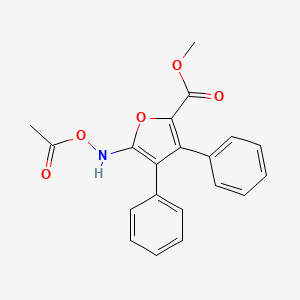
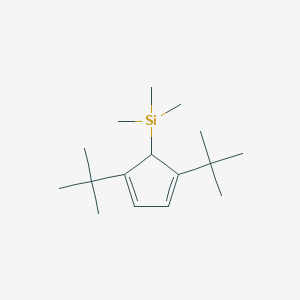

![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
